6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one
Description
Properties
CAS No. |
920338-58-5 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-amino-6-methyl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C7H12N2O/c1-6(8)4-7(2-3-7)9-5(6)10/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
XJUKWBYVFCDIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one (CAS No. 920338-58-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 166.22 g/mol. The compound features a spirocyclic structure that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 920338-58-5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties through modulation of neurotransmitter systems, particularly by inhibiting GABAergic transmission, which can help control seizures .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
Anticonvulsant Activity
A study synthesized several derivatives of this compound and evaluated their anticonvulsant effects using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound showed an effective dose (ED50) of 12.5 mg/kg with a protection index (PI) significantly higher than traditional anticonvulsants like phenytoin, indicating promising therapeutic potential .
Antimicrobial Activity
Research has highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead for developing new antimicrobial agents. The specific mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Studies
In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory mediators in macrophages, suggesting its utility in treating inflammatory diseases such as arthritis and colitis.
Comparative Analysis with Similar Compounds
The unique spirocyclic structure of this compound differentiates it from other azaspiro compounds, which may lack the same level of biological activity or specificity towards certain targets.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anticonvulsant, Antimicrobial, Anti-inflammatory | Promising therapeutic agent |
| Methyl (S)-5-azaspiro[2.4]heptane | Limited antimicrobial activity | Different structural properties |
| 1-Methylquinazolin-2(1H)-one | Anticancer, Anti-inflammatory | Different mechanism of action |
Q & A
Q. What synthetic methodologies are commonly employed for 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one?
The synthesis typically involves multi-step routes starting from spirocyclic ketones. For example, reductive amination of 4-azaspiro[2.4]heptan-5-one derivatives with methylamine under controlled pH and temperature can introduce the amino group. Reaction optimization often includes catalysts like palladium or nickel for hydrogenation steps, with yields improved by iterative adjustments to solvent polarity (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H and ¹³C NMR confirm the spirocyclic framework and substituent positions, with characteristic shifts for the amine (δ 1.5–2.5 ppm) and carbonyl (δ 170–180 ppm) groups.
- IR : Absorbance bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula (C₇H₁₂N₂O) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a rigid scaffold for designing enzyme inhibitors (e.g., proteases) due to its spirocyclic constraint, which limits conformational flexibility and enhances target binding. It is also used to study structure-activity relationships (SAR) in antimicrobial agents, leveraging its amine group for hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. neurotransmitter modulation) may arise from assay conditions (pH, temperature) or impurity profiles. Strategies include:
- Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- HPLC purity analysis (>98% purity threshold) to exclude side products.
- Computational docking studies to validate target binding modes across different biological systems .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during the amination step. Reaction monitoring via chiral HPLC (e.g., using a Chiralpak AD-H column) ensures >99% enantiomeric excess (ee). Solvent effects (e.g., toluene vs. THF) and temperature gradients further refine selectivity .
Q. How do spirocyclic ring strain and substituent effects influence reaction kinetics?
The strained spiro[2.4]heptane core accelerates ring-opening reactions under acidic conditions (e.g., HCl/EtOH), while the methyl group at C6 sterically hinders nucleophilic attacks. Kinetic studies (e.g., time-resolved NMR) reveal activation energies (Eₐ) 15–20% lower than non-spiro analogs, supporting transition-state stabilization .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates polar byproducts.
- Ion-Exchange Resins : For hydrochloride salts, Dowex 50WX2 resin ensures high-purity isolation .
Q. How should researchers validate synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
